Buta-1,3-diene;furan-2,5-dione;methyl 2-methylprop-2-enoate;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, and 2,5-furandione is a complex polymer that combines multiple monomers to create a material with unique properties. This polymer is used in various industrial applications due to its versatility and performance characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-Propenoic acid, 2-methyl-, methyl ester (methyl methacrylate), 1,3-butadiene, ethenylbenzene (styrene), and 2,5-furandione (maleic anhydride). The polymerization process typically involves free radical polymerization, which is initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Continuous polymerization processes are preferred for large-scale production, ensuring consistent product quality and high efficiency. The resulting polymer is then purified and processed into various forms, such as pellets, films, or coatings, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated polymers.
Scientific Research Applications
This polymer finds applications in various fields, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of prosthetics, implants, and other medical devices due to its biocompatibility and mechanical properties.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion, durability, and resistance to environmental factors.
Mechanism of Action
The polymer exerts its effects through its unique molecular structure, which allows it to interact with various substrates and surfaces. The presence of multiple functional groups, such as ester, alkene, and anhydride groups, enables the polymer to form strong bonds with different materials. This interaction is facilitated by the polymer’s ability to undergo chemical reactions, such as cross-linking and grafting, which enhance its mechanical properties and stability.
Comparison with Similar Compounds
Similar Compounds
Polymethyl methacrylate (PMMA): A homopolymer of methyl methacrylate, known for its transparency and rigidity.
Styrene-butadiene rubber (SBR): A copolymer of styrene and butadiene, widely used in the rubber industry for its elasticity and durability.
Maleic anhydride copolymers: Polymers containing maleic anhydride, used for their adhesive properties and chemical reactivity.
Uniqueness
The polymer’s uniqueness lies in its combination of monomers, which imparts a balance of rigidity, flexibility, and chemical reactivity. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices, where specific performance characteristics are required.
Properties
CAS No. |
41529-43-5 |
---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
buta-1,3-diene;furan-2,5-dione;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;1H2,2-3H3;1-2H;3-4H,1-2H2 |
InChI Key |
KOTRNBSPZGLFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Related CAS |
41529-43-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.